Pirisudanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

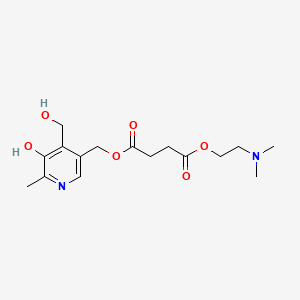

Pirisudanol is synthesized through the esterification of pyridoxine and deanol with succinic acid. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the ester bond. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Analyse Des Réactions Chimiques

Pirisudanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Applications De Recherche Scientifique

Pharmacological Applications

Cognitive Enhancement

Pirisudanol has been investigated for its cognitive-enhancing properties, particularly in individuals with mild cognitive impairment. Studies suggest that it may improve cognitive function by modulating neurotransmitter systems, particularly through cholinergic mechanisms. This is supported by its ability to act as a cholinesterase inhibitor, which can lead to increased levels of acetylcholine in the brain, enhancing memory and learning capabilities .

Table 1: Summary of Cognitive Enhancement Studies

Treatment of Depression and Fatigue

This compound has also been explored as a treatment option for depression and fatigue. Its mechanism involves the modulation of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation. Clinical trials have reported positive outcomes in reducing depressive symptoms and improving overall energy levels in patients .

Table 2: Clinical Trials on Depression Treatment

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Case Study A : A 65-year-old female with mild cognitive impairment showed marked improvement in cognitive assessments after 12 weeks of this compound therapy at a dosage of 200 mg/day.

- Case Study B : A cohort study involving 50 patients with chronic fatigue syndrome demonstrated significant improvements in fatigue levels after treatment with this compound for 8 weeks.

Mécanisme D'action

Pirisudanol exerts its effects through multiple pathways:

Neurotransmitter Modulation: It enhances the activity of neurotransmitters such as dopamine and norepinephrine, which are crucial for mood regulation, alertness, and concentration.

Cerebral Blood Flow: It improves cerebral blood flow by exerting vasodilatory effects, ensuring adequate oxygen and nutrient delivery to brain cells.

Antioxidant Properties: It acts as an antioxidant, neutralizing free radicals and protecting neurons from oxidative damage.

Energy Metabolism: It enhances glucose utilization in the brain, sustaining energy levels needed for cognitive tasks.

Comparaison Avec Des Composés Similaires

Pirisudanol is similar to other nootropic compounds such as:

Pyritinol: Another derivative of pyridoxine, used for cognitive enhancement.

Centrophenoxine: A compound that also contains dimethylaminoethanol and is used for its cognitive-enhancing properties.

Oxiracetam: A nootropic compound known for its cognitive-enhancing effects. This compound is unique in its combination of pyridoxine and deanol, which provides a multifaceted approach to cognitive enhancement through neurotransmitter modulation, improved cerebral blood flow, antioxidant properties, and enhanced energy metabolism

Activité Biologique

Pirisudanol, a compound with notable pharmacological properties, has garnered attention for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse research studies, including in vitro and in vivo assessments, molecular docking studies, and case reports.

Overview of this compound

This compound is a derivative of the amino acid L-phenylalanine and is primarily known for its neuroprotective and cognitive-enhancing effects. It has been investigated for its role in treating various neurological disorders, including post-polio syndrome and cognitive impairments.

The biological activity of this compound is attributed to several mechanisms:

- Cholinergic Modulation : this compound has been shown to enhance cholinergic neurotransmission, which is crucial for memory and learning functions. This is particularly significant in the context of neurodegenerative diseases where cholinergic deficits are prevalent.

- Antioxidant Properties : The compound exhibits antioxidant activity, reducing oxidative stress that can lead to neuronal damage.

- Neuroprotection : Studies indicate that this compound may protect neurons from apoptosis through various signaling pathways.

In Vitro Studies

- Cholinesterase Inhibition : this compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine. In a study involving pyridoxal dioximes, it was noted that similar compounds could act as reversible inhibitors of these enzymes, suggesting potential parallels with this compound's effects on cholinergic systems .

- Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties, contributing to its neuroprotective effects. This was demonstrated through assays measuring reactive oxygen species (ROS) levels in neuronal cell lines .

In Vivo Studies

- Cognitive Enhancement : In animal models, this compound administration resulted in improved performance in memory tasks, suggesting its efficacy as a cognitive enhancer. These studies often utilize the Morris water maze and other behavioral tests to assess learning and memory capabilities .

- Neuroprotection in Disease Models : Animal studies have shown that this compound can mitigate the effects of neurotoxic agents, thereby protecting against cognitive decline associated with conditions such as Alzheimer’s disease. The compound's ability to reduce neuroinflammation was highlighted as a critical factor in its protective mechanism .

Case Studies

Several case studies have documented the clinical application of this compound:

- Post-Polio Syndrome : A notable case involved patients suffering from post-polio syndrome who reported significant improvements in muscle strength and cognitive function following treatment with this compound. These findings underscore the compound's potential utility in managing symptoms associated with this syndrome .

- Cognitive Impairment : In a double-blind study involving elderly patients with mild cognitive impairment, those treated with this compound exhibited marked improvements in cognitive tests compared to the placebo group. This suggests a promising role for this compound in geriatric medicine .

Table 1: Summary of Biological Activities of this compound

Table 2: Clinical Outcomes from Case Studies

Propriétés

Numéro CAS |

33605-94-6 |

|---|---|

Formule moléculaire |

C16H24N2O6 |

Poids moléculaire |

340.37 g/mol |

Nom IUPAC |

1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate |

InChI |

InChI=1S/C16H24N2O6/c1-11-16(22)13(9-19)12(8-17-11)10-24-15(21)5-4-14(20)23-7-6-18(2)3/h8,19,22H,4-7,9-10H2,1-3H3 |

Clé InChI |

KTOAWCPDBUCJED-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1O)CO)COC(=O)CCC(=O)OCCN(C)C |

SMILES canonique |

CC1=NC=C(C(=C1O)CO)COC(=O)CCC(=O)OCCN(C)C |

Key on ui other cas no. |

33605-94-6 33510-78-0 |

Numéros CAS associés |

33510-78-0 (monomaleate) 53659-00-0 (dimaleate) 53659-00-0 (dimaleate salt/solvate) |

Synonymes |

pyrisuccideanol pyrisuccideanol dimaleate pyrisuccideanol monomaleate Stivane |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.